2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide
CAS No.: 922085-54-9
Cat. No.: VC7179626
Molecular Formula: C25H33N3O3
Molecular Weight: 423.557
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922085-54-9 |
|---|---|
| Molecular Formula | C25H33N3O3 |
| Molecular Weight | 423.557 |
| IUPAC Name | 2-ethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide |
| Standard InChI | InChI=1S/C25H33N3O3/c1-3-31-24-9-5-4-8-21(24)25(29)26-18-23(28-13-15-30-16-14-28)20-10-11-22-19(17-20)7-6-12-27(22)2/h4-5,8-11,17,23H,3,6-7,12-16,18H2,1-2H3,(H,26,29) |
| Standard InChI Key | UASYVRJIXZRLGT-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 |
Introduction
Structural Components
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Tetrahydroquinoline Moiety: This part of the molecule is known for its diverse biological activities, including potential anticancer and antimicrobial effects. Quinoline derivatives have been extensively studied for their therapeutic potential .
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Morpholine Ring: Morpholine is often incorporated into pharmaceuticals due to its ability to enhance solubility and bioavailability. It is commonly found in compounds with various pharmacological activities .
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Benzamide Group: Benzamides are known for their role in medicinal chemistry, often serving as intermediates in the synthesis of drugs with diverse therapeutic applications.
Synthesis
The synthesis of complex organic compounds like 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multi-step reactions. Common methods include:
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Condensation Reactions: These are often used to form amide bonds, such as those between benzamide and other components.
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Alkylation Reactions: These can be used to introduce ethoxy groups or other alkyl substituents.
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Cyclization Reactions: These might be necessary for forming the morpholine or tetrahydroquinoline rings.
Analytical techniques like Nuclear Magnetic Resonance (NMR) Spectroscopy and Thin-Layer Chromatography (TLC) are crucial for monitoring the synthesis and confirming the structure of the final product .
Biological Activities
While specific data on 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is not available, similar compounds often exhibit:
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Antimicrobial Activity: Quinoline derivatives have shown promise as antimicrobial agents by targeting bacterial DNA gyrase .
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Anticancer Activity: Some quinoline-based compounds have demonstrated anti-proliferative effects by inhibiting key enzymes involved in cancer cell growth .
Research Findings
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